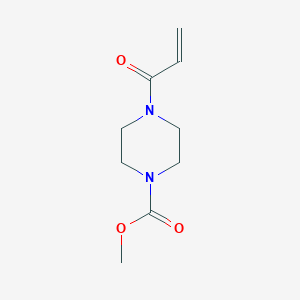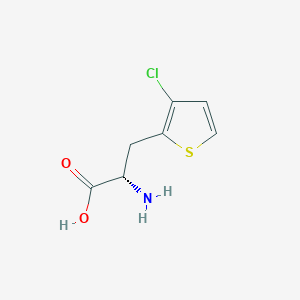![molecular formula C10H9ClN2O B15156986 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-tosylhydrazide: A compound with a similar chlorophenyl group but different functional groups.
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Another compound with a chlorophenyl group and additional triazole and sulfanyl groups.
5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide: A compound with a bromonicotinic acid moiety and a chlorophenyl group.
Uniqueness
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate stands out due to its unique pyrazole ring structure and the presence of both chlorophenyl and methylidene groups
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2 |
Clave InChI |
BQQZODRIJDCCPY-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](=CC2=CC=C(C=C2)Cl)N=C1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)




![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)


![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)


